molecular formula C19H18FN3O B2748297 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one CAS No. 899999-70-3

1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

Cat. No. B2748297
M. Wt: 323.371
InChI Key: IEUUOYGYVWQZKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one, also known as FM-Pyrazinone, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Scientific Research Applications

GPR39 Agonists and Zinc Allosteric Modulation

The chemical compound 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one is part of broader research into novel GPR39 agonists, identified through small-molecule-based screening. This research discovered that certain compounds, including kinase inhibitors, act as GPR39 agonists and are modulated allosterically by zinc. These findings suggest an unexpected role for zinc in enhancing the activity of small molecules at the GPR39 receptor, which could have implications for developing new therapeutic agents targeting this receptor and potentially for understanding the biological role of zinc in GPR39 signaling pathways (Sato et al., 2016).

Anticonvulsant Activity

Another application area is the exploration of 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one derivatives for their anticonvulsant properties. Research into substituted 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, synthesized from phenylacetonitriles, demonstrated potent activity against maximal electroshock-induced seizures in rats. This suggests that compounds within this chemical family, including derivatives of the specified compound, could serve as promising leads for developing new antiepileptic drugs (Kelley et al., 1995).

Anticancer Activity

Research into novel fluoro-substituted benzo[b]pyran derivatives related to 1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one has shown promising anticancer activity, particularly against lung cancer. The study highlighted the synthesis and biological testing of these compounds, showing that they exhibit anticancer activity at low concentrations compared to the reference drug 5-fluorodeoxyuridine. This indicates the potential of fluoro-substituted compounds in cancer therapy, suggesting that derivatives of the specified compound may also possess valuable anticancer properties (Hammam et al., 2005).

Synthesis and Bioactivity Studies

The chemical compound is also part of studies focused on synthesizing new derivatives with potential biological activities. For instance, research on the synthesis and bioactivity of new 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, derived from similar chemical frameworks, has been conducted. These compounds were tested for their cytotoxicity, tumor specificity, and potential as carbonic anhydrase inhibitors, with some showing promising results. Such studies underscore the versatility of the chemical scaffold for generating compounds with significant biological activities (Gul et al., 2016).

properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[(4-methylphenyl)methylamino]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O/c1-13-3-6-15(7-4-13)12-22-18-19(24)23(10-9-21-18)16-8-5-14(2)17(20)11-16/h3-11H,12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEUUOYGYVWQZKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NC=CN(C2=O)C3=CC(=C(C=C3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluoro-4-methylphenyl)-3-((4-methylbenzyl)amino)pyrazin-2(1H)-one

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